molecular formula C7H7ClN2O2S B1518552 Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate CAS No. 1156664-80-0

Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate

Cat. No.: B1518552
CAS No.: 1156664-80-0
M. Wt: 218.66 g/mol
InChI Key: MLBRNPHNWYQEQR-UHFFFAOYSA-N
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Description

“Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate” is a chemical compound with the CAS Number: 1156664-80-0 . It has a molecular weight of 218.66 and its IUPAC name is methyl [(6-chloro-2-pyrazinyl)sulfanyl]acetate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7ClN2O2S/c1-12-7(11)4-13-6-3-9-2-5(8)10-6/h2-3H,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular formula is C7H7ClN2O2S and it has a molecular weight of 218.66 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Nucleophilic Replacement Reactions : Methyl 2-acetamido-3-O-acetyl-2-deoxy-4,6-di-O-methanesulphonyl-α-D-glucopyranoside undergoes displacement of sulphonate groups, leading to various derivatives including galactosamine derivatives. This process involves chlorination and thiocyanation, demonstrating the chemical versatility of related compounds (Hill & Hough, 1968).

  • 1,4-Diazaphenothiazine Chemistry : The study on quinoxalino and pyrazino analogues, which are structurally related to Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate, shows the formation of N-methyl derivatives and explores their reactions, indicating the potential for creating diverse compounds (Carter & Chesseman, 1977).

  • Creation of Novel Pyridine Derivatives : A process involving the reaction of related compounds with various chemicals like formic acid and acetic acid leads to the formation of new pyridine derivatives, demonstrating the potential for creating a wide range of chemical entities (Flefel et al., 2018).

Biological Activity

  • Antibacterial Activity : Some derivatives, created through chemical transformations of compounds similar to this compound, have been tested for antibacterial activity against various bacterial strains, indicating potential medical applications (El-Gaby et al., 2000).

  • Anti-Helicobacter pylori Agents : Derivatives of related compounds have shown potent activities against Helicobacter pylori, a significant pathogen in gastric diseases, showcasing the potential for developing new antimicrobial agents (Carcanague et al., 2002).

  • Antioxidant Activity : Certain coordination complexes constructed from pyrazole-acetamide derivatives, structurally related to this compound, have shown significant antioxidant activity, suggesting potential use in combating oxidative stress (Chkirate et al., 2019).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the potential hazards of the compound, as well as instructions for safe handling and storage.

Properties

IUPAC Name

methyl 2-(6-chloropyrazin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c1-12-7(11)4-13-6-3-9-2-5(8)10-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBRNPHNWYQEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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